molecular formula C4H16N8O7S B3182813 Diaminomethylideneurea;sulfuric acid;hydrate CAS No. 207300-86-5

Diaminomethylideneurea;sulfuric acid;hydrate

Cat. No.: B3182813
CAS No.: 207300-86-5
M. Wt: 320.29 g/mol
InChI Key: DZDHHDIWWOAIGP-UHFFFAOYSA-N
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Description

Diaminomethylideneurea; sulfuric acid; hydrate, also known as guanylurea sulfate, is a compound with the molecular formula C4H12N8O2.H2SO4. It is a crystalline substance that is often used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diaminomethylideneurea; sulfuric acid; hydrate can be synthesized through the reaction of guanidine with sulfuric acid. The reaction typically involves dissolving guanidine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The resulting solution is then allowed to crystallize, forming diaminomethylideneurea; sulfuric acid; hydrate crystals .

Industrial Production Methods

In industrial settings, the production of diaminomethylideneurea; sulfuric acid; hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce uniform crystals suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diaminomethylideneurea; sulfuric acid; hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while reduction reactions may yield different reduced forms .

Scientific Research Applications

Diaminomethylideneurea; sulfuric acid; hydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Diaminomethylideneurea; sulfuric acid; hydrate can be compared with other similar compounds, such as:

Uniqueness

What sets diaminomethylideneurea; sulfuric acid; hydrate apart from these similar compounds is its unique combination of properties, including its crystalline structure, reactivity, and wide range of applications in various fields .

Properties

IUPAC Name

diaminomethylideneurea;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N4O.H2O4S.H2O/c2*3-1(4)6-2(5)7;1-5(2,3)4;/h2*(H6,3,4,5,6,7);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDHHDIWWOAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diaminomethylideneurea;sulfuric acid;hydrate
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Diaminomethylideneurea;sulfuric acid;hydrate
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Diaminomethylideneurea;sulfuric acid;hydrate
Reactant of Route 6
Diaminomethylideneurea;sulfuric acid;hydrate

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